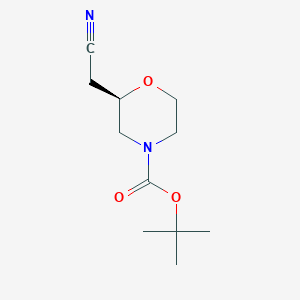
Thietan-3-yl 2H-chromene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thietan-3-yl 2H-chromene-3-carboxylate is a compound that combines the structural features of thietane and chromene Thietane is a four-membered ring containing sulfur, while chromene is a benzopyran derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2H-chromenes is through cyclization reactions involving benzopyran ring formation . The thietane ring can be introduced via a rearrangement reaction using methanolic sodium methoxide .
Industrial Production Methods
Industrial production methods for Thietan-3-yl 2H-chromene-3-carboxylate are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Thietan-3-yl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the chromene or thietane rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of chromene-3-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted chromenes and thietanes .
Wissenschaftliche Forschungsanwendungen
Thietan-3-yl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties may be utilized in the development of new materials with specific functionalities
Wirkmechanismus
The mechanism of action of Thietan-3-yl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through binding to specific receptors or enzymes, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl coumarin-3-carboxylate:
N-Ethyl-2-oxo-2H-chromene-3-carboxamide-pyridine derivatives: These compounds also contain the chromene structure but differ in their functional groups and additional ring systems.
Uniqueness
Thietan-3-yl 2H-chromene-3-carboxylate is unique due to the presence of both the thietane and chromene rings, which confer distinct chemical and biological properties. This combination of structural features is not commonly found in other compounds, making it a valuable target for research and development .
Eigenschaften
Molekularformel |
C13H12O3S |
|---|---|
Molekulargewicht |
248.30 g/mol |
IUPAC-Name |
thietan-3-yl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H12O3S/c14-13(16-11-7-17-8-11)10-5-9-3-1-2-4-12(9)15-6-10/h1-5,11H,6-8H2 |
InChI-Schlüssel |
HXCYNNKSHAPNPK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CS1)OC(=O)C2=CC3=CC=CC=C3OC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


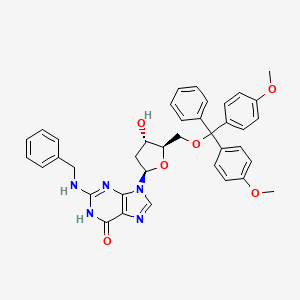

![2-Chloro-4-((1R,3S,5S)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935002.png)
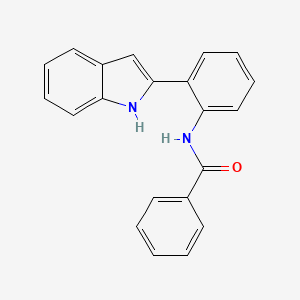
![2-(6-(4-Chlorophenyl)-3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl)acetic acid](/img/structure/B12935030.png)
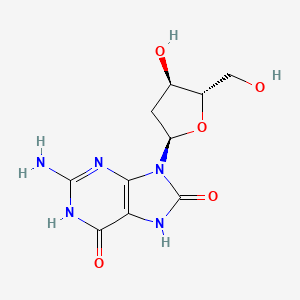

![tert-Butyl (S)-1-oxo-2,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B12935046.png)
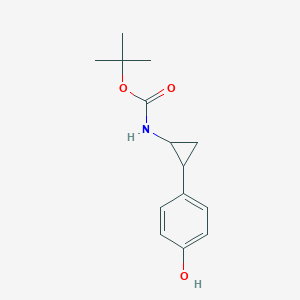

![N-[6-Amino-3-methyl-1-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-3,5-dibutyl-4-hydroxybenzamide](/img/structure/B12935065.png)

